4-(azepan-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Kinase Inhibitor Chemical Probe Structure-Activity Relationship

Researchers often need precise chemical tools to deconvolute polypharmacology or validate target engagement. This compound solves that by offering a unique substitution pattern absent in known probes. It is ideal for kinase selectivity panels and as a negative control in mitochondrial superoxide assays. Custom synthesis, ≥95% purity. Global shipping.

Molecular Formula C19H23N5
Molecular Weight 321.4 g/mol
Cat. No. B11207663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(azepan-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Molecular FormulaC19H23N5
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCCCC4)C
InChIInChI=1S/C19H23N5/c1-14-7-8-16(11-15(14)2)24-19-17(12-22-24)18(20-13-21-19)23-9-5-3-4-6-10-23/h7-8,11-13H,3-6,9-10H2,1-2H3
InChIKeyOAPCJBMBKSJNLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Azepan-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine: Chemical Class & Structure


4-(Azepan-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine family, a privileged scaffold in kinase drug discovery [1]. The compound features a seven-membered azepane ring at the 4-position and a 3,4-dimethylphenyl substituent at the N1 position of the pyrazole ring . This specific substitution pattern differentiates it from other intensively studied analogs, such as the 4-amino-substituted Src-family kinase inhibitor PP2 or the N,N-dipropylamine-substituted mitochondrial complex III suppressor S3QEL-2, creating a distinct pharmacophore profile.

Scaffold Pyrazolo[3,4-d]pyrimidine core for kinase inhibitor discovery
Substitution Unique azepane/3,4-dimethylphenyl pairing, distinct from PP2 or S3QEL-2
Profile Uncharacterized bioactivity; intended for screening and SAR exploration

Non-Interchangeable Analogs for 4-(Azepan-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine


The pyrazolo[3,4-d]pyrimidine scaffold's biological target profile is exquisitely sensitive to its substitution pattern. For instance, the para-chloro substituent on PP2 targets Src-family kinases, while the N,N-dipropylamine group on S3QEL-2 confers mitochondrial complex III suppression [1]. The target compound combines a flexible, lipophilic azepane ring with a specific 3,4-dimethylphenyl group, a pairing that is absent in all well-characterized analogs like the pan-PKD inhibitor 1-NM-PP1 or the PDE9A inhibitor WYQ-34 [2]. Generic substitution risks losing the intended, albeit uncharacterized, polypharmacology or gaining off-target liabilities inherent to this unique chemical space.

Known kinase inhibitors (PP2, 1-NM-PP1) shift target profile to Src/PKD, losing the unexplored selectivity of this compound.
S3QEL-2, despite similar N1-aryl group, introduces mitochondrial complex III suppression, confounding kinase-focused studies.
PDE9A inhibitors (WYQ-34) carry a 6-ketone group absent here; substitution adds phosphodiesterase activity not present in this compound.

4-(Azepan-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine: Differentiation Evidence


Azepane vs. N,N-Dipropylamine at 4-Position: S3QEL-2 Comparison

The target compound is structurally differentiated from the well-characterized analog S3QEL-2 by the presence of a seven-membered azepane ring instead of an N,N-dipropylamine moiety at the 4-position. This structural difference is predicted to abolish the mitochondrial complex III superoxide suppression activity characteristic of S3QEL-2 . While direct comparative bioactivity data is absent in the public domain, this key structural divergence defines a distinct biological target space, making the target compound a valuable negative control for S3QEL-2-mediated effects or a primary screening candidate for kinase targets.

4-Position Substituent
Class-level inference
Azepane ring
vs
N,N-Dipropylamine (S3QEL-2)
Predicted to abolish mitochondrial superoxide suppression; may serve as S3QEL-2 negative control.
Direct comparative bioactivity data unavailable.
Kinase Inhibitor Chemical Probe Structure-Activity Relationship

Kinase Profiling: Differentiation from PP2 and 1-NM-PP1

The pyrazolo[3,4-d]pyrimidine scaffold is a known core for tyrosine kinase inhibitors. The landmark inhibitor PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) is a potent Src-family kinase inhibitor (IC50 ~170 nM for p60src), while 1-NM-PP1 and its analog 3-IN-PP1 are potent Protein Kinase D (PKD) inhibitors [1]. The target compound's unique combination of an azepane at the 4-position and a 3,4-dimethylphenyl group at N1 creates a distinct pharmacophore that is absent from these well-characterized kinase inhibitors [2]. This structural novelty positions it as a candidate for probing unexplored kinase targets or for use in chemical genetic screens where known inhibitors fail.

Kinase Profiling
Class-level inference
Unknown kinase profile
vs
PP2 (Src inhibitor), 1-NM-PP1 (PKD inhibitor)
Distinct pharmacophore may target different kinases; supports screening for novel targets.
Target kinase profile unreported.
Tyrosine Kinase Protein Kinase D Chemical Probe

Selectivity Over PDE9A Inhibition

A series of N-substituted pyrazolo[3,4-d]pyrimidine ketone compounds, exemplified by WYQ-34, have been developed as selective phosphodiesterase 9A (PDE9A) inhibitors with an IC50 of 39 nM [1]. Our target compound is structurally distinct, lacking the critical ketone group at the 6-position . This structural difference is predicted to abolish PDE9A inhibitory activity, functionally differentiating it from this subset of pyrazolo[3,4-d]pyrimidine analogs and narrowing its potential target profile away from cyclic nucleotide phosphodiesterases.

PDE9A Selectivity
Class-level inference
No 6-ketone group
vs
WYQ-34 (6-ketone, PDE9A IC50 39 nM)
Predicted PDE9A-inactive; useful as PDE9A-independent control in pyrazolopyrimidine studies.
Prediction based on structure; experimental validation lacking.
Phosphodiesterase PDE9A Kinase Selectivity

Application Scenarios for 4-(Azepan-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine


Negative Control for S3QEL-2 in Superoxide Studies

S3QEL-2 is a specific suppressor of site IIIQo superoxide production. The target compound, sharing the 3,4-dimethylphenyl group but with an azepane replacing the dipropylamine, is predicted to be inactive at this site. It can be used as a structurally closely matched negative control in experiments designed to validate S3QEL-2's on-target mitochondrial effects [1].

Primary Screening in Kinase Profiling Panels

The pyrazolo[3,4-d]pyrimidine scaffold is common to many kinase inhibitors, including Src and PKD inhibitors. The unique azepane substitution creates an unexplored pharmacophore. This compound is a strong candidate for inclusion in a kinase selectivity panel to identify novel kinase targets or to map the structure-activity relationship landscape of this scaffold [1].

PDE9A-Independent Control for Pyrazolopyrimidine Pharmacology

Studies employing pyrazolo[3,4-d]pyrimidine-based probes where PDE9A inhibition is a potential off-target effect can utilize this compound as a PDE9A-inactive control. Its lack of the 6-ketone group predicts inactivity towards PDE9A, while its core scaffold remains similar to PDE9A inhibitors like WYQ-34 [1].

Starting Point for Novel Anti-Cancer Agents

As multiple pyrazolo[3,4-d]pyrimidines have demonstrated antiproliferative activity, this novel compound with unexplored kinase interactions represents a fresh lead for drug discovery programs targeting cancer. Its structural novelty may confer activity against resistant cancer cell lines or unique kinase mutants [1].

Application
Selection Property
Validation Focus
Negative control for S3QEL-2
Structurally matched to S3QEL-2 but lacks mitochondrial suppression motif
Confirm absence of complex III superoxide modulation
Kinase panel screening
Unexplored pharmacophore within pyrazolopyrimidine kinase inhibitor space
Identify novel kinase targets via selectivity profiling
PDE9A-independent control
Lacks 6-ketone group required for PDE9A inhibition
Verify absence of phosphodiesterase activity in enzymatic assays
Antiproliferative screening
Novel pyrazolopyrimidine scaffold with unexplored kinase interactions
Evaluate growth inhibition in cancer cell-line panels
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